molecular formula C27H18N2O2S B2817299 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide CAS No. 307524-13-6

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide

Cat. No.: B2817299
CAS No.: 307524-13-6
M. Wt: 434.51
InChI Key: TYWRMIRADYQBQF-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and studied for their potential anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include acetylation of benzothiazole in the presence of base NEt3, followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Anticancer Activity

The design, synthesis, and evaluation of derivatives related to "N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide" have demonstrated significant anticancer activities. For example, a study by Ravinaik et al. (2021) showed that certain derivatives exhibited moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021). Additionally, Thumula et al. (2020) synthesized a series of N-arylbenzamides with significant cytotoxic potentials against various cancer cells using a one-pot three-component synthesis in a glycerol medium, indicating the structural versatility and potential of benzothiazole derivatives in cancer therapy (Thumula et al., 2020).

Antimicrobial Activity

Research on benzothiazole derivatives also extends to antimicrobial applications. Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives with notable antimicrobial activity, particularly against Gram-positive bacterial strains, showing the potential of these compounds in addressing antibiotic resistance (Bikobo et al., 2017).

Molecular Mechanisms and Synthesis Approaches

The molecular mechanisms and synthesis approaches of benzothiazole derivatives have been a focus of research, offering insights into their potential applications in drug design. For instance, Li et al. (2015) investigated the emission enhancement mechanism of a phenylbenzoxazole-based compound, demonstrating its potential in developing fluorescent probes and materials science (Li et al., 2015). Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, highlighting the antimicrobial potential of fluorine-substituted benzamide derivatives (Desai et al., 2013).

Future Directions

The future directions for the study of “N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide” and similar compounds could include further exploration of their anti-tubercular properties, investigation of their mechanisms of action, and development of more efficient synthesis methods .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O2S/c30-25(18-7-2-1-3-8-18)19-13-15-20(16-14-19)26(31)28-22-10-6-9-21(17-22)27-29-23-11-4-5-12-24(23)32-27/h1-17H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWRMIRADYQBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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